B1194708 2-amino-6-(2-methylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT5)

2-amino-6-(2-methylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT5)

Cat. No. B1194708
InChI Key: PHBIAWCGMOCBGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-(2-methylaziridin-1-yl)-1,3-benzothiazol-4-ol

Scientific Research Applications

Corrosion Inhibition

BT5 derivatives have been studied for their effectiveness as corrosion inhibitors. In a study by Hu et al. (2016), benzothiazole derivatives showed high inhibition efficiencies against steel corrosion in acidic environments. These inhibitors can adsorb onto surfaces via both physical and chemical means, providing extra stability compared to other benzothiazole family inhibitors (Hu et al., 2016).

Antimicrobial and Antifungal Activities

Several studies have highlighted the antimicrobial and antifungal properties of benzothiazole derivatives. Amnerkar et al. (2015) synthesized a series of benzothiazole derivatives and found them to exhibit moderate to excellent antimicrobial activity against various bacteria and fungi, and good anthelmintic activity against earthworm species (Amnerkar, Bhongade, & Bhusari, 2015). Similarly, Patel et al. (2007) synthesized new pyridine derivatives incorporating 2-amino substituted benzothiazole and found them to exhibit significant antibacterial and antifungal activities (Patel & Agravat, 2007).

Pharmacological Properties

Benzothiazoles, including BT5 derivatives, have been identified to possess various pharmacological activities. For example, a study by Raparla et al. (2013) on benzothiazole substituted pyrazole analogs showed that these compounds have potential antimicrobial and antioxidant activities (Raparla, Reddy, Pradeep, Ahmed, & Sindhura, 2013). Another study by Osmaniye et al. (2018) synthesized benzothiazole acylhydrazones and evaluated them as potential anticancer agents, finding that some of these derivatives exhibited notable antitumor properties (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Environmental and Analytical Chemistry

Benzothiazole derivatives, including BT5, are also studied in the context of environmental and analytical chemistry. Reemtsma (2000) developed a method for analyzing 2-substituted benzothiazoles in wastewater, emphasizing the importance of these compounds in environmental studies (Reemtsma, 2000).

properties

Product Name

2-amino-6-(2-methylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT5)

InChI

InChI=1S/C10H11N3OS/c1-5-4-13(5)6-2-7(14)9-8(3-6)15-10(11)12-9/h2-3,5,14H,4H2,1H3,(H2,11,12)

InChI Key

PHBIAWCGMOCBGF-UHFFFAOYSA-N

SMILES

C1(C)N(C1)c1cc(O)c2nc(sc2c1)N

synonyms

2-amino-6-(2-methylaziridin-1-yl)-1,3-benzothiazol-4-ol, BT5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-6-(2-methylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT5)
Reactant of Route 2
2-amino-6-(2-methylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT5)
Reactant of Route 3
2-amino-6-(2-methylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT5)
Reactant of Route 4
2-amino-6-(2-methylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT5)
Reactant of Route 5
2-amino-6-(2-methylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT5)
Reactant of Route 6
2-amino-6-(2-methylaziridin-1-yl)-1,3-benzothiazol-4-ol (BT5)

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